

Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for PPAR Agonist 1

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Compound of Interest

Compound Name: PPAR agonist 1

Cat. No.: B1663462

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Introduction

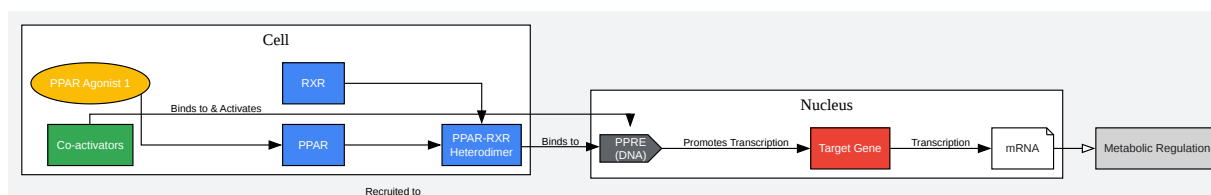
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and cell differentiation.[1][2] Upon activation by specific ligands, such as "**PPAR agonist 1**," these receptors act as transcription factors, modulating the expression of target genes. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction of proteins, such as PPAR, with specific DNA sequences.[3][4][5] This allows researchers to identify the genomic regions targeted by PPAR in response to agonist treatment and to quantify the extent of this interaction.

These application notes provide a comprehensive overview and detailed protocols for performing a ChIP assay to study the effects of "**PPAR agonist 1**."

Signaling Pathway

Upon entering the cell, "**PPAR agonist 1**" binds to and activates PPAR. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event leads to the recruitment of

co-activator proteins, which in turn initiates the transcription of downstream genes involved in various metabolic processes.

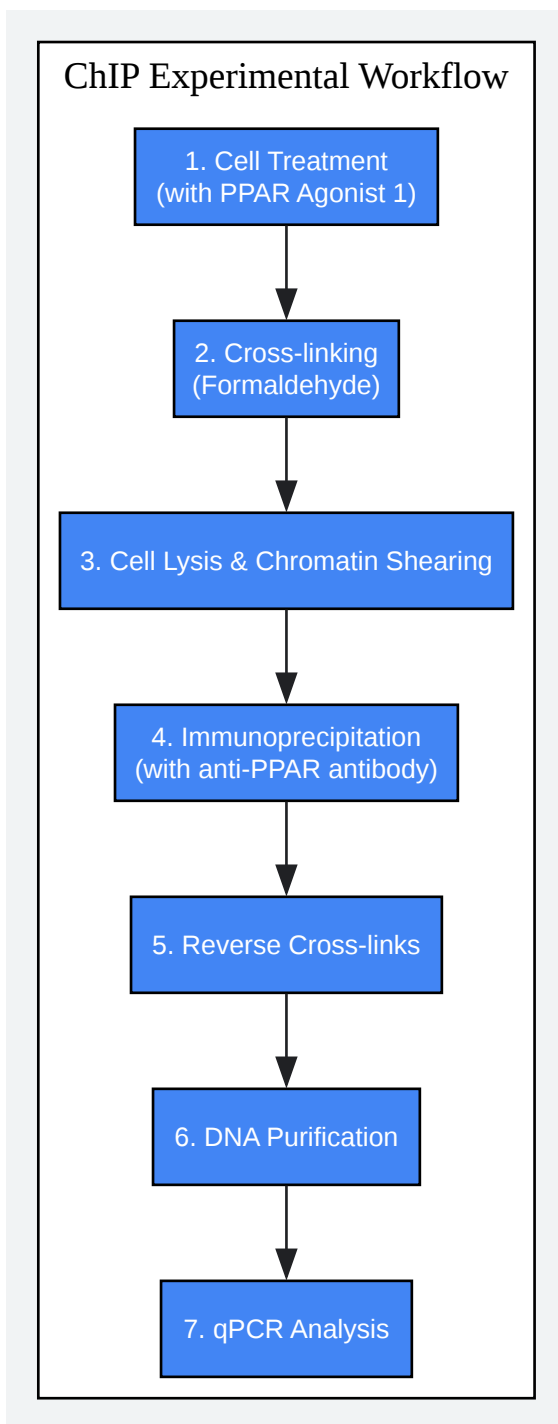


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Caption: **PPAR Agonist 1** Signaling Pathway.

Experimental Workflow

The Chromatin Immunoprecipitation (ChIP) assay involves several key steps. First, cells are treated with "**PPAR agonist 1**" to stimulate the binding of PPAR to its target DNA sequences. The protein-DNA complexes are then cross-linked using formaldehyde. Following cell lysis, the chromatin is sheared into smaller fragments. An antibody specific to PPAR is used to immunoprecipitate the cross-linked protein-DNA complexes. The cross-links are then reversed, and the DNA is purified. Finally, the purified DNA can be analyzed by quantitative PCR (qPCR) to determine the abundance of specific DNA sequences, indicating the sites of PPAR binding.



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Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Data Presentation

The following tables summarize representative quantitative data from ChIP-qPCR experiments investigating the effect of a PPAR agonist on the recruitment of PPAR to the promoter regions of known target genes. The data is presented as fold enrichment relative to a negative control (IgG).

Table 1: PPAR Recruitment to Target Gene Promoters.

Target Gene	Treatment	Fold Enrichment (vs. IgG)
Adiponectin	Vehicle	1.0
PPAR Agonist 1 (24h)	64.0	
aP2	Vehicle	1.0
PPAR Agonist 1 (24h)	45.0	
PEPCK	Vehicle	1.0
PPAR Agonist 1 (24h)	28.0	
CAP	Vehicle	1.0
PPAR Agonist 1 (24h)	15.0	

Table 2: RNA Polymerase II Recruitment to Target Gene Promoters.

Target Gene	Treatment	Fold Enrichment (vs. IgG)
Adiponectin	Vehicle	1.0
PPAR Agonist 1 (24h)	35.0	
aP2	Vehicle	1.0
PPAR Agonist 1 (24h)	25.0	
PEPCK	Vehicle	1.0
PPAR Agonist 1 (24h)	18.0	
CAP	Vehicle	1.0
PPAR Agonist 1 (24h)	10.0	

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted for adherent cells and transcription factor analysis.

1. Cell Culture and Treatment:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with "**PPAR agonist 1**" at the desired concentration and for the specified duration. Include a vehicle-treated control group.

2. Cross-linking:

- To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
- Incubate for 10 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

3. Cell Lysis and Chromatin Shearing:

- Wash the cells twice with ice-cold PBS.
- Scrape the cells into PBS and centrifuge to pellet.
- Resuspend the cell pellet in cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).
- Incubate on ice for 10 minutes.
- Pellet the nuclei by centrifugation and resuspend in a shearing buffer.
- Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.

4. Immunoprecipitation:

- Centrifuge the sonicated chromatin to pellet debris and collect the supernatant.
- Pre-clear the chromatin with Protein A/G magnetic beads.
- Set aside a small aliquot of the chromatin as an "input" control.
- Add a ChIP-validated anti-PPAR antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, include a negative control with a non-specific IgG antibody.
- Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

5. Washing and Elution:

- Pellet the beads using a magnetic rack and discard the supernatant.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

6. Reverse Cross-linking and DNA Purification:

- Reverse the cross-links by adding NaCl to the eluted samples and the input control and incubating at 65°C for at least 4 hours.
- Treat with RNase A and Proteinase K to remove RNA and proteins.
- Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

Protocol 2: Quantitative PCR (qPCR) Analysis

1. Primer Design:

- Design primers that amplify a 100-200 bp region of the promoter of the target genes of interest, specifically flanking the putative PPRE.

2. qPCR Reaction Setup:

- Prepare a qPCR reaction mix containing the purified ChIP DNA or input DNA, primers, and a SYBR Green-based qPCR master mix.
- It is important to test the efficiency of the qPCR reaction by generating a standard curve.

3. Data Analysis:

- The cycle threshold (Ct) value is determined for each sample.
- The amount of immunoprecipitated DNA is typically calculated as a percentage of the input DNA.
- Fold enrichment is then calculated by comparing the signal from the specific antibody (anti-PPAR) to the negative control (IgG).

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